Cas no 342617-27-0 (2-(3-Bromo-2-methoxyphenyl)oxirane)

2-(3-Bromo-2-methoxyphenyl)oxirane is a brominated and methoxylated phenyloxirane derivative, commonly utilized as a versatile intermediate in organic synthesis. Its epoxide functionality enables ring-opening reactions, making it valuable for constructing complex molecular frameworks, particularly in pharmaceutical and agrochemical applications. The presence of both bromine and methoxy substituents offers selective reactivity for further functionalization, such as cross-coupling or nucleophilic substitution. This compound exhibits stability under controlled conditions, ensuring reliable handling in synthetic workflows. Its structural features make it suitable for developing biologically active compounds, including potential drug candidates or specialty chemicals. Proper storage in a cool, dry environment is recommended to maintain its integrity.
2-(3-Bromo-2-methoxyphenyl)oxirane structure
342617-27-0 structure
Product name:2-(3-Bromo-2-methoxyphenyl)oxirane
CAS No:342617-27-0
MF:C9H9BrO2
MW:229.070562124252
CID:5953258
PubChem ID:12462211

2-(3-Bromo-2-methoxyphenyl)oxirane Chemical and Physical Properties

Names and Identifiers

    • SCHEMBL7786242
    • 2-(3-bromo-2-methoxyphenyl)oxirane
    • 342617-27-0
    • EN300-1938731
    • 2-(3-Bromo-2-methoxyphenyl)oxirane
    • Inchi: 1S/C9H9BrO2/c1-11-9-6(8-5-12-8)3-2-4-7(9)10/h2-4,8H,5H2,1H3
    • InChI Key: HRBHLMQWKIEICH-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1OC)C1CO1

Computed Properties

  • Exact Mass: 227.97859g/mol
  • Monoisotopic Mass: 227.97859g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 21.8Ų
  • XLogP3: 2

2-(3-Bromo-2-methoxyphenyl)oxirane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1938731-0.25g
2-(3-bromo-2-methoxyphenyl)oxirane
342617-27-0
0.25g
$774.0 2023-09-17
Enamine
EN300-1938731-0.5g
2-(3-bromo-2-methoxyphenyl)oxirane
342617-27-0
0.5g
$809.0 2023-09-17
Enamine
EN300-1938731-1g
2-(3-bromo-2-methoxyphenyl)oxirane
342617-27-0
1g
$842.0 2023-09-17
Enamine
EN300-1938731-10g
2-(3-bromo-2-methoxyphenyl)oxirane
342617-27-0
10g
$3622.0 2023-09-17
Enamine
EN300-1938731-5g
2-(3-bromo-2-methoxyphenyl)oxirane
342617-27-0
5g
$2443.0 2023-09-17
Enamine
EN300-1938731-0.05g
2-(3-bromo-2-methoxyphenyl)oxirane
342617-27-0
0.05g
$707.0 2023-09-17
Enamine
EN300-1938731-1.0g
2-(3-bromo-2-methoxyphenyl)oxirane
342617-27-0
1g
$743.0 2023-05-23
Enamine
EN300-1938731-2.5g
2-(3-bromo-2-methoxyphenyl)oxirane
342617-27-0
2.5g
$1650.0 2023-09-17
Enamine
EN300-1938731-5.0g
2-(3-bromo-2-methoxyphenyl)oxirane
342617-27-0
5g
$2152.0 2023-05-23
Enamine
EN300-1938731-10.0g
2-(3-bromo-2-methoxyphenyl)oxirane
342617-27-0
10g
$3191.0 2023-05-23

Additional information on 2-(3-Bromo-2-methoxyphenyl)oxirane

Introduction to 2-(3-Bromo-2-methoxyphenyl)oxirane (CAS No. 342617-27-0)

2-(3-Bromo-2-methoxyphenyl)oxirane, a compound with the chemical identifier CAS No. 342617-27-0, is a versatile intermediate in the field of organic synthesis and pharmaceutical research. This oxirane derivative, characterized by its 3-bromo-2-methoxyphenyl substituent, has garnered significant attention due to its potential applications in the development of novel therapeutic agents and agrochemicals. The unique structural features of this molecule make it a valuable building block for further chemical modifications and functionalization.

The oxirane ring, also known as an epoxide, is a highly reactive three-membered cyclic ether that readily participates in various chemical reactions such as nucleophilic substitution, ring-opening polymerization, and cycloaddition reactions. The presence of the 3-bromo and 2-methoxy groups on the aromatic ring introduces additional reactivity, enabling the compound to undergo selective transformations that can be tailored for specific synthetic pathways. These attributes have made 2-(3-Bromo-2-methoxyphenyl)oxirane a subject of extensive research in synthetic organic chemistry.

In recent years, there has been a growing interest in the development of new methodologies for the synthesis of functionalized aromatic compounds. The compound 2-(3-Bromo-2-methoxyphenyl)oxirane has been utilized in several innovative synthetic strategies that leverage its reactivity to construct complex molecular architectures. For instance, it has been employed in cross-coupling reactions to introduce various substituents at different positions of the aromatic ring, thereby generating a library of derivatives with distinct biological activities.

One of the most compelling aspects of 2-(3-Bromo-2-methoxyphenyl)oxirane is its potential application in pharmaceutical research. The oxirane moiety is known to be a key structural element in many bioactive molecules, including antiviral, anticancer, and anti-inflammatory agents. The combination of the 3-bromo and 2-methoxy groups provides a scaffold that can be further modified to target specific biological pathways. Recent studies have demonstrated its utility in the synthesis of novel inhibitors of enzymes involved in disease progression, highlighting its significance as a pharmacophore.

The compound has also been explored in the context of green chemistry initiatives. Oxiranes are typically synthesized through catalytic processes that minimize waste and energy consumption. Researchers have developed efficient methods for producing 2-(3-Bromo-2-methoxyphenyl)oxirane using recyclable catalysts and environmentally benign solvents. These advancements align with the broader goal of sustainable chemical manufacturing and underscore the importance of developing eco-friendly synthetic routes for valuable intermediates like this one.

The versatility of 2-(3-Bromo-2-methoxyphenyl)oxirane extends beyond pharmaceutical applications. It has been used as a precursor in the synthesis of advanced materials, including polymers and liquid crystals. The ability to functionalize the aromatic ring with diverse substituents allows for the creation of materials with tailored properties such as enhanced thermal stability or improved biodegradability. This opens up new possibilities for applications in nanotechnology and material science.

In conclusion, 2-(3-Bromo-2-methoxyphenyl)oxirane (CAS No. 342617-27-0) is a multifaceted compound with significant potential in both academic research and industrial applications. Its unique structural features and reactivity make it an invaluable tool for synthetic chemists working on complex molecular constructions. As our understanding of its properties continues to evolve, so too will its role in advancing fields ranging from medicine to materials science. The ongoing exploration of this compound underscores its importance as a cornerstone molecule in modern chemical research.

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